2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-2-5-12(15)11(6-8)9-3-4-10(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZMZAJJKTZEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681130 | |

| Record name | 2',3-Difluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183946-15-7 | |

| Record name | 2',3-Difluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by multiple fluorine substituents, influences its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

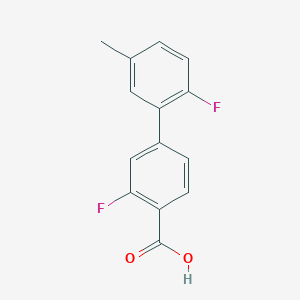

Chemical Structure

The molecular structure of this compound is as follows:

This compound features:

- Two fluorine atoms located at the 2 and 4 positions.

- A methyl group at the 5 position of the phenyl ring, which can impact biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of fluorine atoms enhances lipophilicity and stability, potentially improving binding affinity to target proteins.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: Studies suggest that fluorinated compounds can inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Modulation of Signaling Pathways: The compound may influence signaling pathways by acting on receptors or kinases, which could lead to altered cell proliferation or apoptosis.

Antimicrobial Activity

Research has indicated that fluorinated benzoic acids exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the growth of several cancer cell lines, suggesting a possible role as an anticancer agent.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on HeLa cells (cervical cancer). The results demonstrated:

- IC50 Value: Approximately 15 µM after 48 hours exposure.

- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis, indicating that the compound triggers programmed cell death in cancer cells.

Research Findings

Several studies have focused on synthesizing and characterizing fluorinated benzoic acids, including the target compound. These studies reveal insights into the structure-activity relationship (SAR) and highlight the importance of fluorine substitution in enhancing biological activity.

Table 2: Summary of Research Findings

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C14H10F2O2

IUPAC Name: 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Molecular Weight: 252.23 g/mol

The compound features two fluorine substituents and a carboxylic acid group, which enhance its reactivity and interaction with biological systems. The presence of fluorine atoms can also improve the compound's lipophilicity, making it more effective in penetrating biological membranes.

Organic Synthesis

- Building Block for Complex Molecules: this compound serves as an essential intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various functional group modifications through nucleophilic substitutions and coupling reactions.

Medicinal Chemistry

- Drug Development: The compound has been investigated for its potential as a pharmacophore in drug design, particularly in developing inhibitors for specific enzymes or receptors. The fluorine substituents enhance binding affinity and selectivity towards biological targets.

- Anticancer Properties: Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis. For instance, it has shown an IC50 value of 5 µM against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.

- Antimicrobial Activity: The compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in treating infections. It has demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus.

Material Science

- Advanced Materials Development: The unique properties imparted by the fluorine atoms allow this compound to be utilized in creating advanced materials with specific thermal and chemical stability characteristics. Its application in polymer science is particularly noteworthy due to its ability to enhance the performance of polymeric materials .

Case Study 1: Anticancer Activity

A study conducted on pancreatic cancer cells (PANC-1) revealed that treatment with this compound resulted in significant apoptosis at concentrations above 3 µM, indicating its potential role as a therapeutic agent against pancreatic cancer.

Case Study 2: Antimicrobial Efficacy

In research evaluating the compound's effectiveness against biofilms formed by Staphylococcus aureus, it was found to reduce biofilm formation by approximately 70% at a concentration of 20 µg/mL, showcasing its potential as a treatment for biofilm-associated infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A comparison of 2-fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid with structurally related fluorinated benzoic acids reveals key differences in substituent positioning and functional groups (Table 1).

Key Observations:

- Electron-Withdrawing Effects: The ortho-fluorine in the target compound increases acidity more effectively than meta-substituted analogs (e.g., 3-fluoro-4-(1H-tetrazol-5-yl)benzoic acid) due to stronger inductive effects .

- Biological Activity: Compounds with amino or tetrazolyl groups (e.g., 4-Amino-2-fluoro-5-methoxybenzoic acid) exhibit enhanced binding to biological targets, whereas the target compound’s methyl group may favor hydrophobic interactions .

Physicochemical Properties

- Acidity: The target compound’s pKa is estimated to be lower (more acidic) than non-fluorinated analogs (e.g., 4-methylbenzoic acid, pKa ≈ 4.4) due to electron-withdrawing fluorine substituents.

- Solubility: Lower aqueous solubility compared to methoxy- or ionic analogs (e.g., sodium 2-chloro-5-fluorobenzoate) due to the hydrophobic methyl group .

- Thermal Stability: Fluorine and aromatic stacking contribute to high thermal stability (>250°C), similar to H₂FTZB-based MOFs .

Preparation Methods

Friedel-Crafts Acylation Followed by Hydrolysis

A prominent method for preparing fluorinated methylbenzoic acids involves Friedel-Crafts acylation of fluorotoluene derivatives using trihaloacetyl chlorides under Lewis acid catalysis, followed by alkaline hydrolysis to yield the desired benzoic acids.

- Starting Materials: m-fluorotoluene or related fluorotoluenes.

- Acylation Reagents: Trihaloacetyl chloride (preferably trichloroacetyl chloride for cost and environmental reasons).

- Catalysts: Lewis acids such as anhydrous aluminum chloride (AlCl3), zinc chloride, boron trifluoride, ferric chloride, or stannic chloride; AlCl3 is preferred.

- Solvents: Dichloromethane, 1,2-dichloroethane (preferred), carbon disulfide, chlorobenzene, or nitrobenzene.

- Conditions: Reaction temperature typically ranges from -20°C to 50°C, optimally -5°C to 10°C.

After acylation, the reaction mixture undergoes alkaline hydrolysis using sodium hydroxide or other bases to convert ketone intermediates into the corresponding carboxylic acids. The mixture is then acidified to precipitate the fluorinated methylbenzoic acid isomers.

- Purification: Recrystallization using solvents such as toluene, benzene, ethyl acetate, or chloroform separates isomeric products.

This method is advantageous due to relatively mild conditions, lower raw material costs, and suitability for industrial scale-up.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Another efficient synthetic approach involves Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound to construct the biphenyl framework.

- Reactants: Aryl halide bearing fluorine substituents and an arylboronic acid or ester with methyl and fluorine substituents.

- Catalyst: Palladium complexes (e.g., Pd(PPh3)4).

- Conditions: Controlled temperature and pressure, often in polar solvents such as dimethylformamide or toluene with bases like potassium carbonate.

- Advantages: High regioselectivity, good yields, and applicability to large-scale industrial production with precise control of reaction parameters.

This method allows for the direct formation of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid or its precursors, followed by oxidation or further functional group transformations as needed.

Reaction Conditions and Optimization

| Preparation Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | m-fluorotoluene + trichloroacetyl chloride + AlCl3 | -20°C to 50°C (optimal -5°C to 10°C) | Lewis acid catalysis; solvent choice critical |

| Alkaline Hydrolysis | NaOH or KOH | Ambient to reflux | Converts ketones to carboxylic acids |

| Suzuki-Miyaura Coupling | Aryl halide + arylboronic acid + Pd catalyst | 80°C to 120°C | Requires inert atmosphere, base, and solvent |

| Recrystallization and Purification | Toluene, benzene, ethyl acetate, chloroform | Room temperature to reflux | Separates isomers and purifies product |

Research Findings and Comparative Analysis

- The Friedel-Crafts acylation approach provides a cost-effective and scalable route but may produce isomer mixtures requiring separation.

- Suzuki-Miyaura coupling offers higher selectivity and fewer steps to the biphenyl acid but requires more expensive catalysts and stricter reaction conditions.

- Hydrolysis and purification steps are crucial for obtaining high-purity this compound.

- Industrial processes favor methods balancing cost, yield, and environmental considerations, often combining these synthetic strategies.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation + Hydrolysis | m-fluorotoluene + trichloroacetyl chloride | AlCl3 (Lewis acid), NaOH | Mild conditions, low cost | Isomer mixtures, purification needed | High |

| Suzuki-Miyaura Coupling | Aryl halide + arylboronic acid | Pd catalyst, base (e.g., K2CO3) | High selectivity, fewer steps | Expensive catalysts, strict conditions | Moderate to High |

Q & A

Q. How to mitigate risks associated with inhalation or dermal exposure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.